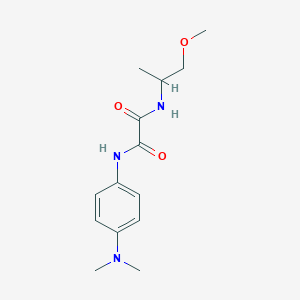

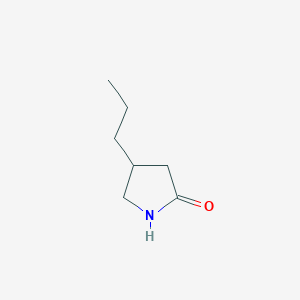

![molecular formula C27H19N3O2 B2868736 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide CAS No. 477537-78-3](/img/structure/B2868736.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide” is a benzimidazole derivative. Benzimidazole derivatives have been extensively studied due to their diverse biological and clinical applications . They have been synthesized as allosteric activators of human glucokinase, which have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with benzaldehydes . In one study, newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of glucokinase .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, NMR, and HRMS . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives can be provided using quantum computational methods .Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions during their synthesis. For instance, the reaction of ortho-phenylenediamines with benzaldehydes under certain conditions yields benzimidazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications

Antibacterial Agents

The benzothiazole moiety present in Oprea1_813849 has been associated with significant antibacterial properties. Compounds with this structure have been synthesized and tested against various bacterial strains, showing promising activity, particularly against Staphylococcus aureus . The ability to inhibit bacterial growth makes this compound a potential candidate for developing new antibacterial drugs.

Anticancer Activity

Benzothiazole derivatives, including those similar to Oprea1_813849, have been extensively investigated for their anticancer properties. These compounds can act as scaffolds in medicinal chemistry, leading to the development of new therapeutic agents targeting various cancer types .

Antifungal and Antiprotozoal Activities

The structural analogs of Oprea1_813849 have shown diverse biological activities, including antifungal and antiprotozoal effects. This suggests that the compound could be used in the treatment of infections caused by fungi and protozoa .

Anti-inflammatory Properties

Compounds with a benzothiazole core have been associated with anti-inflammatory activities. This indicates that Oprea1_813849 could be explored for its potential use in treating inflammatory conditions .

Antidiabetic and Antihypertensive Effects

The benzothiazole derivatives are also known for their antidiabetic and antihypertensive effects. This suggests that Oprea1_813849 might be beneficial in managing diabetes and high blood pressure .

Neuroprotective Applications

Benzothiazole derivatives have been used in drugs intended for the treatment of neurodegenerative diseases, such as amyotrophic lateral sclerosis. Oprea1_813849 could potentially be explored for its neuroprotective properties, offering a new avenue for treating such conditions .

Pharmacokinetic Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of benzothiazole derivatives has been favorable, suggesting that Oprea1_813849 could have a good pharmacokinetic profile, making it a suitable candidate for further drug development .

Ligand for Biological Receptors

Benzimidazole derivatives, like Oprea1_813849, have been used as ligands for various biological receptors. This application is crucial in the design of receptor-specific drugs, which can lead to highly targeted therapies .

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions in the field of benzimidazole derivatives are vast. They include the design and synthesis of newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . Additionally, further in vitro and in vivo studies are needed to assess the therapeutic potential of these compounds in various diseases.

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O2/c31-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)27(32)28-22-10-6-9-21(17-22)26-29-23-11-4-5-12-24(23)30-26/h1-17H,(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOAAEDMIFCFKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

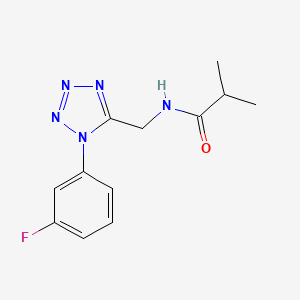

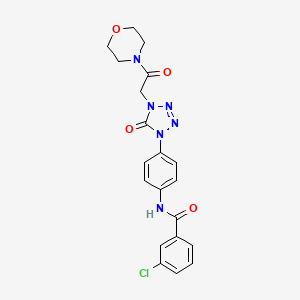

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)

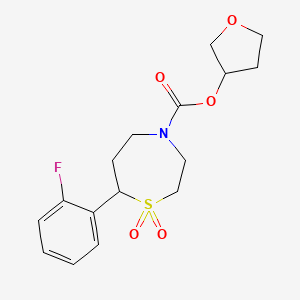

![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

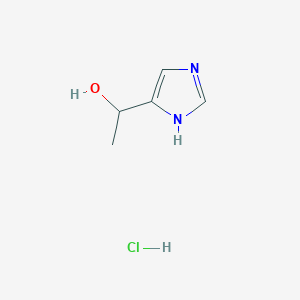

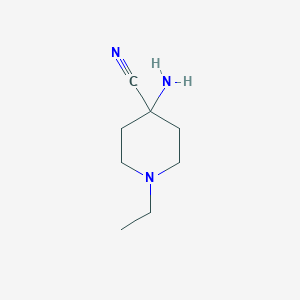

amine hydrochloride](/img/structure/B2868674.png)

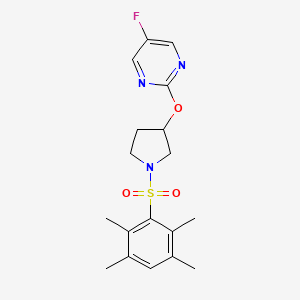

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2868675.png)

![(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid hydrate](/img/structure/B2868676.png)